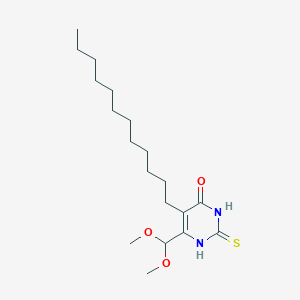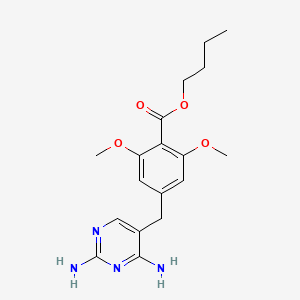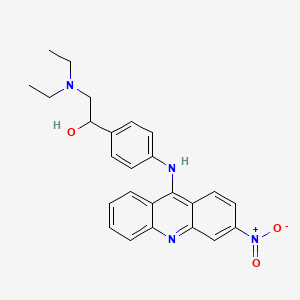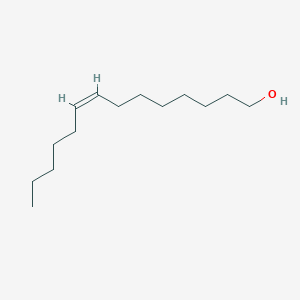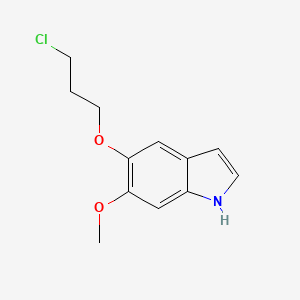
5-(3-chloropropoxy)-6-methoxy-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chloropropoxy)-6-methoxy-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropoxy)-6-methoxy-1H-indole typically involves several steps, starting from commercially available starting materials. One common method involves the alkylation of 6-methoxyindole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors to ensure better control over reaction conditions and to minimize side reactions. Additionally, purification steps such as recrystallization or column chromatography may be employed to isolate the desired product with high purity.
化学反応の分析
Types of Reactions
5-(3-chloropropoxy)-6-methoxy-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming a propoxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed in the presence of a base.
Major Products
Oxidation: Formation of 5-(3-chloropropoxy)-6-methoxyindole-2-carboxylic acid.
Reduction: Formation of 5-(3-propoxy)-6-methoxy-1H-indole.
Substitution: Formation of 5-(3-azidopropoxy)-6-methoxy-1H-indole or 5-(3-thiopropoxy)-6-methoxy-1H-indole.
科学的研究の応用
5-(3-chloropropoxy)-6-methoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(3-chloropropoxy)-6-methoxy-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzamide
- 4-(3-chloropropoxy)-3-methoxyphenylacetic acid
- 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline
Uniqueness
5-(3-chloropropoxy)-6-methoxy-1H-indole is unique due to its specific substitution pattern on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC名 |
5-(3-chloropropoxy)-6-methoxy-1H-indole |
InChI |
InChI=1S/C12H14ClNO2/c1-15-11-8-10-9(3-5-14-10)7-12(11)16-6-2-4-13/h3,5,7-8,14H,2,4,6H2,1H3 |
InChIキー |
YDIQLNPBVSEBOG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=CNC2=C1)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


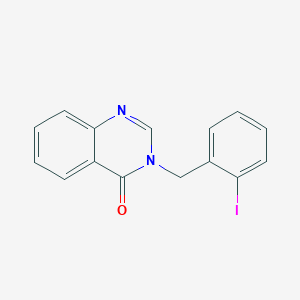


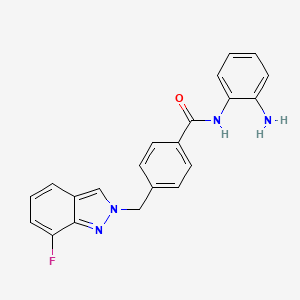

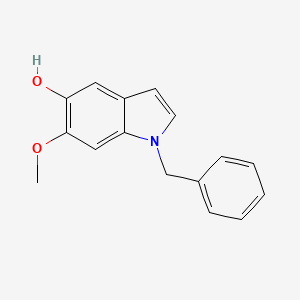
![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
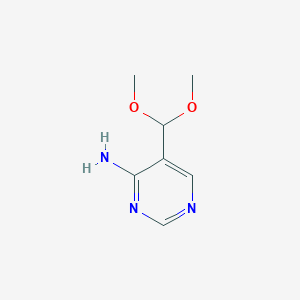
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)

